molecular formula C10H8ClN3O B2434314 4-amino-6-(4-chlorophenyl)pyridazin-3(2{H})-one CAS No. 893760-58-2

4-amino-6-(4-chlorophenyl)pyridazin-3(2{H})-one

Cat. No.: B2434314
CAS No.: 893760-58-2
M. Wt: 221.64
InChI Key: JNLWBWXNDQKMQA-UHFFFAOYSA-N
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Description

4-amino-6-(4-chlorophenyl)pyridazin-3(2{H})-one is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64. The purity is usually 95%.
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Scientific Research Applications

Derivatives and Biological Activities

  • A study by Zabska and Jakóbiec (1984) synthesized derivatives of 5-aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one, revealing that some derivatives exhibited anticonvulsant and immunosuppressive activities (Zabska & Jakóbiec, 1984).

Anticancer and Antiangiogenic Properties

  • Kamble et al. (2015) synthesized new derivatives of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one, finding some compounds to exhibit significant inhibitory effects on human cancer cell lines and antiangiogenic properties (Kamble et al., 2015).

Platelet Aggregation Inhibition

  • Estevez, Raviña, and Sotelo (1998) investigated several 3(2H)-pyridazinones with amino groups, focusing on their potential as platelet aggregation inhibitors (Estevez, Raviña, & Sotelo, 1998).

Antihypertensive Applications

  • Fogt et al. (1980) synthesized lipophilic and hydrophilic esters of 4-acetyl-2-(2-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, finding them to be effective as antihypertensive agents (Fogt et al., 1980).

Base Oil Improvement

  • Nessim (2017) focused on the synthesis of Pyridazinone derivatives for base oil improvement, testing them as antioxidants and corrosion inhibitors, and evaluating their quantum chemical properties (Nessim, 2017).

Aldose Reductase Inhibitors

  • Costantino et al. (1999) used isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives to synthesize new aldose reductase inhibitors, finding some compounds to have inhibitory properties comparable to Sorbinil (Costantino et al., 1999).

Herbicidal Action

  • Hilton et al. (1969) investigated substituted pyridazinone compounds for their action as herbicides, particularly their impact on photosynthesis and chloroplast development in plants (Hilton et al., 1969).

Properties

IUPAC Name

5-amino-3-(4-chlorophenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLWBWXNDQKMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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